molecular formula C17H15NO2 B295391 4-(2,4-dimethylanilino)-2H-chromen-2-one

4-(2,4-dimethylanilino)-2H-chromen-2-one

Cat. No.: B295391
M. Wt: 265.31 g/mol
InChI Key: MBBFCIIEPBBDQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dimethylanilino)-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. It is also known as DMAC or DMAPT. This compound has been found to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Mechanism of Action

The mechanism of action of 4-(2,4-dimethylanilino)-2H-chromen-2-one is not fully understood. However, it has been proposed that this compound inhibits the activity of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. Additionally, it has been found to induce oxidative stress in cancer cells, which leads to apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. It has also been found to modulate the expression of various genes that are involved in cancer cell proliferation and survival. Additionally, it has been found to induce oxidative stress in cancer cells, which leads to apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(2,4-dimethylanilino)-2H-chromen-2-one in lab experiments is its high potency and selectivity towards cancer cells. This compound has been found to have minimal toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are various future directions for the research on 4-(2,4-dimethylanilino)-2H-chromen-2-one. One of the directions is to optimize the synthesis method for high yield and purity. Another direction is to further investigate the mechanism of action of this compound, including its interaction with various enzymes and signaling pathways. Additionally, future research can focus on the development of novel formulations of this compound that can improve its solubility and bioavailability in vivo. Furthermore, pre-clinical and clinical studies can be conducted to evaluate the safety and efficacy of this compound as a potential cancer therapy.

Synthesis Methods

The synthesis of 4-(2,4-dimethylanilino)-2H-chromen-2-one involves the condensation of 2,4-dimethylaniline with coumarin-3-carboxylic acid in the presence of phosphorus oxychloride. The resulting product is then hydrolyzed to obtain this compound. This synthesis method has been reported in various research articles and has been optimized for high yield and purity.

Scientific Research Applications

4-(2,4-dimethylanilino)-2H-chromen-2-one has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer cells. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer therapy. Additionally, this compound has been found to possess anti-inflammatory and anti-viral properties, making it a potential candidate for the treatment of various inflammatory and viral diseases.

Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

4-(2,4-dimethylanilino)chromen-2-one

InChI

InChI=1S/C17H15NO2/c1-11-7-8-14(12(2)9-11)18-15-10-17(19)20-16-6-4-3-5-13(15)16/h3-10,18H,1-2H3

InChI Key

MBBFCIIEPBBDQP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC2=CC(=O)OC3=CC=CC=C32)C

Canonical SMILES

CC1=CC(=C(C=C1)NC2=CC(=O)OC3=CC=CC=C32)C

Origin of Product

United States

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